Lipophilicity Reduction vs. 4-(4-Methyl-4H-1,2,4-triazol-3-yl)pyridine (Des-hydroxy Analog, CAS 57980-39-9)
The target compound exhibits a predicted LogP of -0.38, representing a >1.2 log unit reduction in lipophilicity compared to the des-hydroxy analog 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine, which has a computed LogP of +0.88 [1]. This shift translates to an approximately 16‑fold decrease in octanol-water partition coefficient, directly impacting passive membrane permeability, cytochrome P450 promiscuity, and solubility in biorelevant media [2].
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = -0.38 (Chembase/JChem prediction) |
| Comparator Or Baseline | 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine: LogP = +0.88 (ChemScene) |
| Quantified Difference | ΔLogP = -1.26 (≈16× lower lipophilicity) |
| Conditions | In silico prediction using JChem software; neutral species at pH ~7.4 |
Why This Matters
A 1.26 log unit decrease in LogP substantially improves aqueous solubility and reduces non-specific protein binding, which is critical for selecting building blocks destined for oral bioavailability optimization in early drug discovery.
- [1] Chembase.cn. 5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-ol (CBID:242728). LogP -0.3784673, TPSA 63.83 Ų, Acid pKa 8.639232. URL: http://www.chembase.cn/molecule-242728.html (accessed 2026-05-02). View Source
- [2] Tinworth, C.P. et al. (2020) 'Small molecule drug design: a physicochemical perspective', Journal of Medicinal Chemistry, 63(20), pp. 11321–11342. (Context for bioavailability impact of LogP reduction). View Source
